molecular formula C8H9IO B3060443 (2-Iodoethoxy)benzene CAS No. 37137-00-1

(2-Iodoethoxy)benzene

Cat. No.: B3060443
CAS No.: 37137-00-1
M. Wt: 248.06 g/mol
InChI Key: HITDQIDBXIGRBU-UHFFFAOYSA-N
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Description

(2-Iodoethoxy)benzene (IUPAC: [(2-iodoethoxy)methyl]benzene; CAS 37137-00-1) is an aromatic ether featuring a benzene ring linked to an ethoxy chain terminated by an iodine atom. Its molecular formula is C₈H₉IO, with a molecular weight of 248.06 g/mol (derived from ). This compound is synthesized via halogen exchange, such as substituting bromine in bromoethoxy precursors with iodine (e.g., 92% yield in ). Key applications include its role as an intermediate in pharmaceuticals (), antimicrobial agents (), and macrocycle synthesis ().

Properties

IUPAC Name

2-iodoethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITDQIDBXIGRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595038
Record name (2-Iodoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37137-00-1
Record name (2-Iodoethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37137-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethoxy)benzene typically involves the reaction of iodobenzene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ethoxy linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form ethoxybenzene.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid.

    Reduction: The major product is ethoxybenzene.

Scientific Research Applications

Synthesis of Chemical Compounds

(2-Iodoethoxy)benzene serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of:

  • Pharmaceuticals : This compound is involved in synthesizing complex molecules used in drug development. For instance, it has been used to create derivatives that exhibit selective antagonism at α7 nicotinic receptors, which are important targets for neurological disorders .
  • Functionalized Aromatic Compounds : The compound can be transformed into other functionalized aromatic systems through various coupling reactions, such as Suzuki or Sonogashira coupling. These reactions are crucial for developing new materials and biologically active compounds.

Research has indicated that this compound and its derivatives exhibit significant biological activities:

  • Antagonistic Properties : Certain derivatives of this compound have shown subnanomolar affinity and selective antagonism at specific nicotinic receptors, which could be beneficial for treating conditions like schizophrenia or Alzheimer's disease .
  • Potential Anticancer Activity : Some studies suggest that compounds derived from this compound may possess anticancer properties, making them candidates for further investigation in cancer therapeutics.

Case Study 1: Synthesis of Selective Antagonists

A study demonstrated the synthesis of 1-(2-Iodoethoxy)-4-(phenylethynyl)benzene from a precursor compound through a series of reactions involving etherification and quaternization. This compound displayed promising antagonistic activity at α7 nicotinic receptors, highlighting the potential of this compound derivatives in developing new pharmacological agents .

Case Study 2: Development of Novel Materials

This compound has been used as a building block in synthesizing novel materials for electronic applications. Its ability to undergo various functionalization reactions allows chemists to tailor properties for specific applications, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Mechanism of Action

The mechanism of action of (2-Iodoethoxy)benzene involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions and reactions contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key analogs of (2-Iodoethoxy)benzene:

Compound Name Molecular Formula Substituents/Modifications Key Features (Source)
1,4-Bisthis compound C₁₀H₁₂I₂O₂ Two iodoethoxy groups at para positions Symmetric; used in pillar[5]arene synthesis ().
1-Benzyloxy-2-iodoethane C₉H₁₁IO Benzyl group instead of benzene-O- Higher lipophilicity; toxic (H301/H311/H331) ().
2-Iodo-1,4-dimethoxybenzene C₈H₉IO₂ Methoxy groups replacing ethoxy Smaller steric profile; altered electronic effects ().
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene C₈H₅F₅IO Five fluorine substituents on benzene Electron-withdrawing groups enhance reactivity ().

Physical and Spectroscopic Properties

Melting Points and Chromatography
  • This compound derivatives :
    • Compound 75 (4-(phenylethynyl) derivative): Mp = 88.7°C; Rf = 0.56 (cyclohexane/EtOAc 9:1) .
    • Compound 62 (styryl derivative): Colorless oil; Rf = 0.40 (cyclohexane/EtOAc 8:2) .
NMR Spectroscopy
  • This compound :
    • ¹H NMR (CDCl₃): δ 7.54–7.44 (aromatic), 4.31 (t, J=6.3 Hz, OCH₂), 3.65 (t, J=6.3 Hz, CH₂I) .
  • 1,4-Bisthis compound :
    • ¹H NMR : Symmetric signals at δ 6.86 (aromatic), 4.30 (OCH₂), 3.63 (CH₂I) .

Biological Activity

(2-Iodoethoxy)benzene, also known as 2-(2-iodoethoxy)ethoxymethylbenzene, is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodoethoxy group attached to a benzene ring. This structural feature allows the compound to engage in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in pharmaceuticals, particularly as a scaffold for developing new antimicrobial agents. Further studies are required to elucidate the specific mechanisms through which this compound exerts its antibacterial effects.

The mechanism of action of this compound involves its interaction with molecular targets through its iodoethoxy group. This group can form covalent bonds with target molecules, thereby altering their chemical properties and biological activities. Such interactions may lead to significant biochemical changes in bacterial cells, contributing to its antimicrobial efficacy.

Case Studies

  • Antagonism at Nicotinic Receptors
    A study explored the synthesis of derivatives of this compound and their interactions with nicotinic receptors. The findings revealed that certain derivatives exhibited subnanomolar affinity and selective antagonism at α7 nicotinic receptors, indicating potential neuropharmacological applications .
  • Genotoxicity Studies
    Although not directly studied on this compound, related compounds like benzene have been investigated for their genotoxic effects. These studies highlight the importance of understanding the cytogenetic effects of halogenated compounds in assessing cancer risks associated with exposure to such chemicals .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Alkylation Reactions : Alkylation of phenolic compounds with iodoethylating agents.
  • Bromine/Iodine Exchange : Utilizing brominated precursors followed by iodine substitution reactions.

These methods are crucial for producing derivatives that may enhance biological activity or target specificity .

Applications in Research and Industry

This compound has several applications across different fields:

  • Medicinal Chemistry : Investigated for potential use in drug development, particularly as an antimicrobial agent.
  • Radiolabeling and Imaging : Explored for its utility in radiolabeling techniques due to the presence of iodine, which can be used in imaging studies.
  • Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Summary Table of Biological Activities

Activity TypeDescription
AntibacterialModerate activity against gram-positive and gram-negative bacteria
Nicotinic Receptor AntagonismSubnanomolar affinity at α7 receptors
Genotoxic EffectsPotential risks associated with halogenated compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-iodoethoxy)benzene, and how can purity be optimized?

  • Methodology : A two-step alkylation protocol is commonly employed. First, 2-iodoethanol is reacted with benzene derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ethoxy group. Subsequent iodination with iodine monochloride (ICl) in dichloromethane yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Critical Consideration : Monitor reaction temperatures to avoid decomposition of the iodoethoxy group. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹³C-NMR : The ethoxy group’s carbons appear at δ 65–70 ppm, while the iodine-bearing carbon resonates near δ 30–35 ppm. Aromatic carbons show signals between δ 120–140 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 262 (C₉H₁₁IO⁺) and fragment ions corresponding to loss of iodine (m/z 135, [C₈H₁₁O]⁺) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile iodine byproducts.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with Na₂S₂O₃) to mitigate environmental risks .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The C–I bond acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (80°C). Yields exceed 70% when using electron-deficient boronic acids due to enhanced oxidative addition .
  • Challenge : Competing elimination reactions may occur; optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress β-hydride elimination .

Q. How can computational chemistry predict the stability of this compound under varying reaction conditions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) of C–I and C–O bonds.
  • Simulate solvent effects (PCM model) to assess stability in polar vs. nonpolar media .
    • Data Interpretation : Lower BDEs for C–I (~45 kcal/mol) suggest susceptibility to nucleophilic substitution, while C–O bonds (~90 kcal/mol) remain stable under mild conditions .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

  • Analytical Framework :

Systematic Variation : Test catalysts (e.g., Pd vs. Cu), solvents, and temperatures to isolate contributing factors.

Kinetic Profiling : Use in-situ IR or GC-MS to track intermediate formation and identify rate-limiting steps.

Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., J. Org. Chem. 2016 vs. Beilstein J. Org. Chem. 2018) to identify methodological discrepancies .

  • Example : Disparities in Ullmann coupling yields (40–85%) may stem from trace moisture affecting catalyst activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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